Ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted for the synthesis of isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, providing an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the isoquinoline ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activities. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-4-methoxyisoquinoline-5-carboxylate
- Ethyl 3-bromo-5-methoxyisoquinoline-4-carboxylate
- Ethyl 3-chloro-5-ethoxyisoquinoline-4-carboxylate
Uniqueness
Ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the isoquinoline ring enhances its reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H12ClNO3 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 3-chloro-5-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-10-8(7-15-12(11)14)5-4-6-9(10)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
QXQUOIQRZPIFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2OC |
Origin of Product |
United States |
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